molecular formula C20H16O2 B14622846 Benz(a)anthracene-8,9-diol, 7,12-dimethyl- CAS No. 57266-82-7

Benz(a)anthracene-8,9-diol, 7,12-dimethyl-

Cat. No.: B14622846
CAS No.: 57266-82-7
M. Wt: 288.3 g/mol
InChI Key: ZSPQGXXFUHZQTL-UHFFFAOYSA-N
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Description

Benz(a)anthracene-8,9-diol, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16O2. This compound is a derivative of benz(a)anthracene, characterized by the presence of hydroxyl groups at the 8 and 9 positions and methyl groups at the 7 and 12 positions. It is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-8,9-diol, 7,12-dimethyl- typically involves the functionalization of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methylating agents in the presence of a Lewis acid catalyst to introduce the methyl groups at the 7 and 12 positions. Subsequent hydroxylation can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate to introduce hydroxyl groups at the 8 and 9 positions .

Industrial Production Methods

Industrial production of this compound is less common due to its carcinogenic nature. when required for research purposes, it is synthesized in controlled laboratory environments following stringent safety protocols. The process involves similar steps as the synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-8,9-diol, 7,12-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benz(a)anthracene-8,9-diol, 7,12-dimethyl- is primarily used in scientific research to study its carcinogenic effects. It serves as a model compound to understand the mechanisms of PAH-induced carcinogenesis. Research applications include:

Mechanism of Action

The carcinogenic effects of Benz(a)anthracene-8,9-diol, 7,12-dimethyl- are primarily due to its metabolic activation. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides and dihydrodiols. These intermediates can covalently bind to DNA, leading to mutations and initiating carcinogenesis. The key molecular targets include DNA, where adduct formation disrupts normal cellular processes and promotes tumor formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(a)anthracene-8,9-diol, 7,12-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups makes it a potent carcinogen and a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .

Properties

CAS No.

57266-82-7

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

7,12-dimethylbenzo[b]phenanthrene-8,9-diol

InChI

InChI=1S/C20H16O2/c1-11-15-9-10-17(21)20(22)19(15)12(2)14-8-7-13-5-3-4-6-16(13)18(11)14/h3-10,21-22H,1-2H3

InChI Key

ZSPQGXXFUHZQTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=C(C3=C1C4=CC=CC=C4C=C3)C)O)O

Origin of Product

United States

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